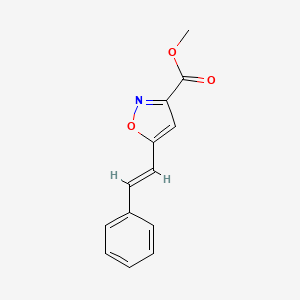

5-Styryl-isoxazole-3-carboxylic acid methyl ester

CAS No.: 39088-76-1

Cat. No.: VC10607005

Molecular Formula: C13H11NO3

Molecular Weight: 229.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39088-76-1 |

|---|---|

| Molecular Formula | C13H11NO3 |

| Molecular Weight | 229.23 g/mol |

| IUPAC Name | methyl 5-[(E)-2-phenylethenyl]-1,2-oxazole-3-carboxylate |

| Standard InChI | InChI=1S/C13H11NO3/c1-16-13(15)12-9-11(17-14-12)8-7-10-5-3-2-4-6-10/h2-9H,1H3/b8-7+ |

| Standard InChI Key | FSLSTBOIVMYKMU-BQYQJAHWSA-N |

| Isomeric SMILES | COC(=O)C1=NOC(=C1)/C=C/C2=CC=CC=C2 |

| SMILES | COC(=O)C1=NOC(=C1)C=CC2=CC=CC=C2 |

| Canonical SMILES | COC(=O)C1=NOC(=C1)C=CC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is methyl 5-[(E)-2-phenylethenyl]-1,2-oxazole-3-carboxylate. Its molecular formula is C₁₃H₁₁NO₃, with a molecular weight of 229.23 g/mol. The styryl group introduces π-conjugation, which influences electronic properties and potential biological interactions .

Structural Characterization

The isoxazole core consists of a five-membered ring with oxygen and nitrogen atoms at positions 1 and 2, respectively. Key spectroscopic features include:

-

¹H NMR: A singlet for the methyl ester (–OCH₃) at δ ~3.9 ppm, coupled trans-vinylic protons (J ≈ 16 Hz) at δ ~6.5–7.5 ppm, and aromatic protons from the styryl group at δ ~7.2–7.8 ppm .

-

IR Spectroscopy: Strong absorption bands for ester carbonyl (C=O, ~1700 cm⁻¹) and conjugated C=C (styryl, ~1600 cm⁻¹) .

Synthesis and Reaction Pathways

Precursor Preparation

The synthesis of 3-carboxylate isoxazoles typically begins with cyclization reactions. For example, 3-phenylisoxazol-5-one-4-carboxylate derivatives are formed via condensation of hydroxylamine with β-keto esters . Adapting this method, the styryl group can be introduced through a Knoevenagel condensation between a 5-formylisoxazole intermediate and benzaldehyde derivatives .

Methyl Esterification

A two-step procedure is commonly employed:

-

Hydrolysis of Ethyl Esters: Ethyl 5-styrylisoxazole-3-carboxylate is treated with NaOH in tetrahydrofuran (THF)/methanol (4:1 v/v) at 20°C for 18–20 hours to yield the carboxylic acid .

-

Esterification: The free acid is refluxed with methanol in the presence of H₂SO₄ or HCl, achieving yields >85% .

Table 1: Representative Synthesis Conditions

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Hydrolysis | NaOH (2 eq) | THF/MeOH/H₂O | 20°C | 90% |

| Esterification | MeOH, H₂SO₄ | MeOH | Reflux | 85–90% |

Physicochemical Properties

Thermal Stability

Analogous methyl isoxazolecarboxylates exhibit melting points between 155–168°C . The styryl group likely reduces crystallinity, resulting in a lower melting point (~140–150°C).

Solubility

-

Polar solvents: Moderately soluble in methanol, ethanol, and DMSO.

-

Nonpolar solvents: Poor solubility in hexane or chloroform .

Table 2: Estimated Physicochemical Parameters

Reactivity and Functionalization

Lithiation at the 4-Position

3,5-Disubstituted isoxazines undergo regioselective lithiation at C-4 using n-butyllithium. Quenching with electrophiles (e.g., CO₂, I₂) yields 4-carboxylic acids or iodinated derivatives . For example:

Electrophilic Substitution

The styryl group directs electrophilic attacks to the para position of the benzene ring. Nitration or sulfonation reactions proceed under mild conditions .

| Compound | MIC (μM) | Target |

|---|---|---|

| 5-(4-Nitrostyryl)-isoxazole-3-carboxylate | 2.3 | M. tuberculosis |

| 5-Phenyl-isoxazole-3-carboxylic acid | 11.4 | M. tuberculosis |

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a precursor to:

-

Antibacterial agents: Via hydrolysis to the free acid and subsequent amide formation .

-

Kinase inhibitors: The styryl group mimics ATP-binding motifs in protein kinases .

Material Science

Conjugated π-systems enable applications in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume